molecular formula C16H19FN2O2 B5057468 2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide

2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide

Cat. No. B5057468
M. Wt: 290.33 g/mol
InChI Key: PAPVIPJWJBKSJA-UHFFFAOYSA-N
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Description

2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide, commonly known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA is a member of the acetamide family of compounds and is known for its ability to modulate certain biological processes.

Mechanism of Action

FMA exerts its effects by modulating the activity of certain receptors in the body. Specifically, FMA acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is known to play a role in inflammation, pain, and neuroprotection. By binding to the α7nAChR, FMA enhances the receptor's activity, leading to the downstream effects observed in scientific research studies.
Biochemical and Physiological Effects:
FMA has been shown to have a variety of biochemical and physiological effects in scientific research studies. These effects include the modulation of cytokine production, the inhibition of microglial activation, and the reduction of oxidative stress. FMA has also been shown to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FMA in lab experiments is its specificity for the α7nAChR. This allows for targeted modulation of this receptor, reducing the potential for off-target effects. However, one limitation of FMA is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for FMA research. One area of interest is the development of FMA-based therapeutics for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully elucidate the mechanisms of action of FMA and its potential therapeutic applications in neurodegenerative diseases. Finally, the development of more stable analogs of FMA may improve its effectiveness in experimental settings.

Synthesis Methods

The synthesis of FMA involves the reaction of 3-fluoro-4-methylphenylboronic acid with (3-isopropyl-5-isoxazolyl)methanol in the presence of a palladium catalyst. The resulting intermediate is then treated with N-chloroacetyl chloride, followed by hydrolysis to yield FMA.

Scientific Research Applications

FMA has been studied extensively for its potential therapeutic applications. Recent studies have shown that FMA has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. FMA has also been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c1-10(2)15-8-13(21-19-15)9-18-16(20)7-12-5-4-11(3)14(17)6-12/h4-6,8,10H,7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPVIPJWJBKSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NCC2=CC(=NO2)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide

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